N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c21-16-4-1-14(2-5-16)11-24-8-7-22-20(24)28-12-19(25)23-10-15-3-6-17-18(9-15)27-13-26-17/h1-9H,10-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNVXVUDEKYANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Imidazole Derivative: The imidazole ring is often synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Coupling Reactions: The benzodioxole and imidazole intermediates are then coupled using a suitable linker, such as a sulfanyl group, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
Compound X undergoes hydrolysis under acidic or basic conditions due to its acetamide and sulfanyl functional groups. Key findings include:
- Kinetics : Hydrolysis rates depend on pH and temperature, with faster degradation observed under strongly alkaline conditions.
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group in Compound X participates in displacement reactions with electrophilic agents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 50°C | S-Methyl derivative | 78% | |
| Benzyl chloride | THF, NaH, RT | S-Benzyl derivative | 65% |
- Mechanism : The reaction proceeds via a thiolate intermediate, with the sulfur acting as a nucleophile . Steric hindrance from the 4-fluorophenyl group slightly reduces reactivity compared to simpler analogs .
Oxidation Reactions
The benzodioxole and imidazole moieties are susceptible to oxidation:
- Electrochemical Behavior : Cyclic voltammetry studies on structurally similar compounds (e.g., nitrothiophene derivatives) suggest that the sulfanyl group undergoes reversible oxidation at ~−1.2 V vs. Ag/AgCl .
Stability Under Thermal and Photolytic Conditions
| Condition | Outcome | Degradation Pathway | Source |
|---|---|---|---|
| 100°C, 24 hrs (dry) | <5% decomposition | Thermal stability attributed to the aromatic benzodioxole system | |
| UV light (254 nm), 48 hrs | 40% degradation | Photolytic cleavage of the C–S bond in the sulfanylacetamide group |
Comparative Reactivity Table
| Functional Group | Reactivity | Key Influencing Factors |
|---|---|---|
| Acetamide | Moderate hydrolysis under acidic conditions | Electron-withdrawing effect of the benzodioxole group |
| Sulfanyl (-S-) | High nucleophilicity | Steric hindrance from the 4-fluorophenyl substituent |
| Benzodioxole | Susceptible to oxidative ring-opening | Stabilized by electron-donating methyl groups |
Mechanistic Insights from Computational Studies
- DFT Calculations : The sulfanyl group’s lone pairs exhibit strong electron-donating capacity, facilitating nucleophilic substitution .
- MD Simulations : The 4-fluorophenyl group induces conformational rigidity, reducing rotational freedom and stabilizing transition states .
Industrial and Pharmacological Relevance
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide could be explored for its pharmacological properties. Its potential to modulate biological pathways could make it useful in the treatment of diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide likely involves interaction with specific molecular targets. The benzodioxole and imidazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The fluorophenyl group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1 Core Structural Features
The compound’s structural analogs share key motifs such as imidazole/benzimidazole cores, fluorophenyl/chlorophenyl substituents, and sulfonyl/sulfanyl linkages. A comparative analysis is summarized below:
Key Observations:
- Benzodioxol vs. Benzimidazole/Indole Cores : The benzodioxol group in the target compound may confer distinct electronic properties compared to the benzimidazole () or indole () cores, influencing binding to aromatic-rich enzyme pockets .
- Fluorophenyl vs. Chlorophenyl Substituents : Fluorine’s electronegativity and small size enhance metabolic stability and bioavailability compared to bulkier chlorophenyl groups () .
- Sulfanyl vs.
2.2 Pharmacological Activity
- Anticancer Potential: Compound 36 () demonstrates anticancer activity attributed to its methylsulfonyl group, which may stabilize interactions with kinase targets. The target compound’s sulfanyl group could modulate similar pathways but with altered potency .
- Enzyme Inhibition : Compound 41 () targets cyclooxygenase (COX) enzymes, suggesting that the indole-sulfonamide scaffold is critical for anti-inflammatory activity. The target compound’s benzodioxol group may shift selectivity toward other oxidoreductases .
- Antimicrobial Potential: Compounds with hydroxymethyl-imidazole substituents () are often explored for antimicrobial activity, though explicit data are lacking here .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O3S |
| Molecular Weight | 357.42 g/mol |
| LogP | 3.75 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 78.45 Ų |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the benzodioxole moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The imidazole ring in the compound may enhance its interaction with microbial enzymes, leading to inhibition of growth.
Anticancer Potential
Studies have suggested that imidazole derivatives can induce apoptosis in cancer cells. A study conducted on related compounds demonstrated that they could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through mechanisms involving cell cycle arrest and apoptosis induction. The specific activity of this compound in this context remains to be fully elucidated.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. For example, similar benzodioxole-containing compounds have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The imidazole moiety may play a role in binding to the active site of these enzymes.
The proposed mechanism of action for this compound involves several pathways:
- Inhibition of Enzymatic Activity : The compound may bind to the active sites of specific enzymes, inhibiting their function.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, the compound may reduce tumor growth.
- Antimicrobial Mechanism : The structural features allow for interaction with microbial membranes or key metabolic pathways.
Study on Antimicrobial Effects
A study published in Journal of Medicinal Chemistry evaluated a series of imidazole derivatives against various pathogens. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
Cancer Cell Line Evaluation
In vitro studies conducted on MCF-7 and HeLa cell lines showed that related compounds led to a dose-dependent decrease in cell viability, suggesting potential anticancer properties . Further research is needed to confirm the specific effects of the compound .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can side reactions be minimized?
The synthesis of this compound involves constructing the benzodioxole, imidazole, and sulfanylacetamide moieties. A validated approach for analogous structures (e.g., hydroxyacetamide derivatives) employs refluxing intermediates with catalysts like pyridine and zeolites to promote coupling reactions . Key steps include:
- Thioether linkage formation : Reacting a benzodioxole-derived methylamine with a sulfanyl-imidazole intermediate under nitrogen to prevent oxidation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the product.
- Minimizing side reactions : Use anhydrous solvents, controlled temperatures (150°C oil bath), and stoichiometric monitoring via TLC or HPLC .
Basic: How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software to resolve bond lengths and angles. For example, imidazole-thioether bond distances typically range 1.75–1.82 Å .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition : Use fluorogenic substrates (e.g., elastase or kinase assays) with IC determination via dose-response curves (0.1–100 µM concentration range) .
- Antiproliferative assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7), with positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .
Advanced: How can Design of Experiments (DoE) optimize reaction yields and purity?
Apply factorial design to identify critical parameters:
- Variables : Temperature, catalyst loading, solvent polarity.
- Response surface modeling : Use software like Minitab to predict optimal conditions (e.g., 145°C, 10 mol% pyridine, ethanol/water solvent) .
- Validation : Confirm predicted yield (>85%) and purity (HPLC >98%) in triplicate runs .
Advanced: How can conflicting crystallographic data (e.g., twinning, low resolution) be resolved?
- Data collection : Use synchrotron radiation for high-resolution datasets (≤0.8 Å).
- SHELXL refinement : Apply TWIN and BASF commands to model twinned crystals. For low-resolution data (<1.5 Å), use restraints for bond distances and isotropic displacement parameters .
- Validation : Check R (<0.05) and R (<0.25) to ensure model accuracy .
Advanced: What computational methods predict target binding modes and selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into elastase or kinase active sites. Key interactions (e.g., fluorophenyl π-stacking, thioether hydrogen bonds) should align with IC data .
- MD simulations : Run 100 ns trajectories in explicit solvent to assess binding stability (RMSD <2 Å) .
Advanced: How should contradictory bioactivity results across studies be analyzed?
- Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration differences). For example, IC discrepancies in MCF-7 cells may arise from varying fetal bovine serum (FBS) lot effects .
- Dose normalization : Re-express data as % inhibition vs. log[concentration] to identify outlier datasets.
Advanced: What high-throughput methods enable rapid crystallographic screening?
- Automated pipelines : Use SHELXC/D/E in combination with robotics (e.g., Mosquito® crystallizer) for rapid phase determination. For example, screen 96 conditions (PEG/Ion kits) in <24 hours .
- Fragment screening : Soak pre-formed crystals with fragment libraries (500+ compounds) to identify co-crystallization hits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
